6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a benzofuran core substituted with a methoxy-methyloctyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,3-dihydrobenzofuran with 6-methoxy-6-methyloctan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyloctan-2-one
- 6-Decyloxan-2-one
- 6-Hepten-2-one oxime
Uniqueness
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran stands out due to its unique structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
51079-77-7 |
---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-(6-methoxy-6-methyloctan-2-yl)oxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H28O3/c1-5-18(3,19-4)11-6-7-14(2)21-16-9-8-15-10-12-20-17(15)13-16/h8-9,13-14H,5-7,10-12H2,1-4H3 |
InChI Key |
ZKSWZCYKKKHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)OC1=CC2=C(CCO2)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.